1-(2-Methoxyethyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea

Description

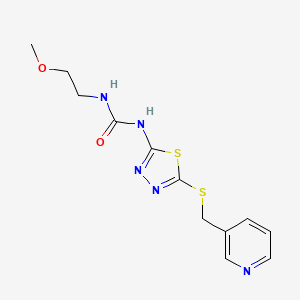

1-(2-Methoxyethyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a urea derivative featuring a 1,3,4-thiadiazole core substituted with a pyridin-3-ylmethylthio group at position 5 and a 2-methoxyethyl group on the urea moiety. The 1,3,4-thiadiazole ring is a nitrogen-sulfur heterocycle known for its role in medicinal chemistry, particularly in antifungal, anticonvulsant, and antitumor agents . The pyridin-3-ylmethylthio substituent introduces a heteroaromatic system that may enhance binding to biological targets via π-π interactions or hydrogen bonding. The 2-methoxyethyl group on the urea nitrogen likely improves solubility compared to purely aromatic substituents .

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2S2/c1-19-6-5-14-10(18)15-11-16-17-12(21-11)20-8-9-3-2-4-13-7-9/h2-4,7H,5-6,8H2,1H3,(H2,14,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAAELORNKMPNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1=NN=C(S1)SCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Methoxyethyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a compound that integrates a thiadiazole moiety, known for its diverse biological activities, particularly in antimicrobial and anticancer research. The unique structural features of this compound suggest potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Thiadiazole Ring : This heterocyclic structure is known for its significant biological activity, including antimicrobial and anticancer properties.

- Pyridinyl Group : The pyridine component contributes to the compound's ability to interact with various biological targets.

- Urea Linkage : Urea derivatives often exhibit a range of biological activities, including enzyme inhibition and receptor modulation.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole exhibit notable antimicrobial properties. A review highlighted the effectiveness of various 1,3,4-thiadiazole derivatives against bacterial strains such as Bacillus cereus and Staphylococcus aureus, with some compounds showing moderate to good antifungal activity against Candida albicans .

In particular, compounds with thiadiazole rings were tested for their Minimum Inhibitory Concentration (MIC) values against several pathogens. For instance:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 1 | S. aureus | 62.5 |

| 2 | E. coli | 125 |

The presence of the pyridinyl group may enhance the lipophilicity and membrane permeability of the compound, facilitating its antimicrobial action.

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been explored extensively. Studies have shown that certain thiadiazole compounds exhibit cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. For example, a study reported that a related compound demonstrated antiproliferative activity with an IC50 value of approximately 16.23 µM on U937 cells .

The mechanism of action often involves the induction of apoptosis and cell cycle arrest, which can be attributed to the interaction with specific molecular targets such as kinases or transcription factors involved in cancer progression.

Case Studies

Several case studies have been documented regarding the biological activity of similar compounds:

- Antimicrobial Study : A series of thiadiazole derivatives were synthesized and evaluated for their antibacterial activity. The most active compound showed a zone of inhibition greater than 15 mm against Salmonella typhi at a concentration of 500 µg/disk .

- Cytotoxicity Assessment : A derivative featuring a similar thiadiazole structure was tested against human cancer cell lines, revealing significant cytotoxicity with reduced toxicity towards normal cells .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Compounds containing thiadiazole rings often act as enzyme inhibitors by binding to active sites or allosteric sites on target proteins.

- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) or nuclear receptors can lead to altered signaling pathways involved in cell proliferation and apoptosis.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research has indicated that thiadiazole derivatives exhibit promising anticancer properties. The compound's structure allows it to interact with biological targets associated with cancer cell proliferation. Studies have shown that similar thiadiazole compounds can inhibit tumor growth and induce apoptosis in cancer cells .

2. Antimicrobial Properties

Thiadiazole derivatives have been recognized for their antimicrobial activity. The presence of the pyridine moiety in the compound enhances its ability to disrupt microbial cell functions, making it a candidate for developing new antibiotics or antifungal agents .

3. Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly in the context of glycosidase inhibition. This is significant for managing conditions like type 2 diabetes by regulating blood glucose levels . The interaction between the thiadiazole ring and enzyme active sites can lead to effective inhibition.

Agricultural Applications

1. Plant Growth Regulation

Recent patents have highlighted the use of thiadiazole derivatives, including this compound, as agents for regulating plant senescence and enhancing stress resistance in plants. These compounds can potentially improve crop yield and resilience against environmental stressors .

2. Pesticide Development

The antimicrobial properties of the compound suggest its utility in developing new pesticides. By targeting specific pathogens that affect crops, this compound could help reduce crop losses and improve agricultural productivity.

Case Studies

1. Anticancer Research

A study focusing on the anticancer effects of thiadiazole derivatives demonstrated that compounds similar to 1-(2-Methoxyethyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea showed significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction via mitochondrial pathways, indicating a promising avenue for cancer therapy .

2. Agricultural Trials

Field trials assessing the efficacy of thiadiazole-based growth regulators revealed enhanced growth rates and improved resistance to biotic stressors in treated plants compared to controls. These findings support the potential application of this compound in sustainable agriculture practices aimed at improving food security .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents on the urea nitrogen and the thiadiazole ring. Key comparisons include:

Aryl vs. Heteroaromatic Substituents 1-(4-Bromophenyl)-3-(5-((2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)urea (8d): Features a bromophenyl group on the urea nitrogen and a triazole-containing side chain. Exhibits antifungal activity (melting point: 155–160°C, yield: 70%) . 1-(3-Fluorophenyl)-3-(5-((6-phenylfuro[2,3-d]pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)urea (50): Contains a fluorophenyl group and a fused furopyrimidinyl-thio moiety. Shows anticonvulsant activity (ED₅₀ = 1.14 μmol/kg) and higher solubility due to the fluorinated aryl group .

Substituents on the Urea Nitrogen 1-(4-Methoxyphenyl)-3-(5-((6-phenylfuro[2,3-d]pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)urea (49): A methoxyphenyl group provides moderate electron-donating effects, improving stability (melting point: 261–264°C, HPLC purity: 98.56%) .

Key Findings

- Antifungal Activity : Compounds with triazole side chains (e.g., 8d) show potent antifungal properties, likely due to cytochrome P450 inhibition .

- Anticonvulsant Activity : Fluorinated aryl groups (e.g., 50) enhance potency in seizure models, possibly via GABAergic modulation .

- Solubility and Stability : Methoxyethyl or methoxyphenyl groups (e.g., 49, 58) improve solubility and HPLC purity compared to halogenated analogs .

- Target Compound’s Uniqueness : The pyridin-3-ylmethylthio group may confer selectivity for kinase or enzyme targets due to its heteroaromatic nature, though biological data are lacking in the provided evidence.

Q & A

Q. What are the key structural features of 1-(2-Methoxyethyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea, and how do they influence its reactivity?

Answer: The compound comprises a urea backbone linked to a 1,3,4-thiadiazole ring substituted with a pyridin-3-ylmethylthio group and a 2-methoxyethyl side chain (Fig. 1). The thiadiazole ring enhances π-π stacking interactions with biological targets, while the pyridine moiety may facilitate hydrogen bonding or metal coordination . The methoxyethyl group improves solubility in polar solvents, critical for in vitro assays. Reactivity is dominated by the urea carbonyl (prone to hydrolysis under acidic/basic conditions) and the thiadiazole sulfur (susceptible to oxidation) .

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction progress be monitored?

Answer: A multi-step synthesis is typically employed:

Thiadiazole core formation : Cyclocondensation of thiosemicarbazide with carboxylic acid derivatives under reflux (e.g., in ethanol or DMF) .

Substitution at C5 : Reaction with pyridin-3-ylmethyl thiol in the presence of a base (e.g., triethylamine) to introduce the thioether group .

Urea coupling : Reacting the intermediate with 2-methoxyethyl isocyanate under inert conditions (argon/nitrogen) .

Monitoring : Thin-layer chromatography (TLC, Rf ~0.5 in ethyl acetate/hexane 3:7) and HPLC (retention time ~8.2 min, C18 column) are used to track intermediates. Purity (>95%) is confirmed via LC-MS and ¹H-NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., inconsistent IC₅₀ values across assays)?

Answer: Discrepancies may arise from:

- Assay conditions : Variations in buffer pH, temperature, or solvent (e.g., DMSO concentration >1% can inhibit enzyme activity). Standardize protocols using guidelines like the NIH Assay Guidance Manual .

- Target selectivity : Off-target interactions (e.g., with cytochrome P450 isoforms) may skew results. Perform counter-screens using panels like Eurofins’ SelectScreen .

- Compound stability : Degradation products (e.g., urea hydrolysis to amines) can confound data. Pre-assay stability studies (24-hr incubation in assay buffer) with LC-MS validation are critical .

Q. What computational and experimental approaches are optimal for elucidating the compound’s mechanism of action?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with putative targets (e.g., kinases or GPCRs). Prioritize targets with conserved cysteine residues (for thiadiazole S-π interactions) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to validate docking predictions .

- CRISPR-Cas9 knockouts : Generate cell lines lacking candidate targets (e.g., EGFR or JAK2) to confirm functional relevance .

Q. How do structural modifications (e.g., substituent variations on the thiadiazole ring) affect bioactivity?

Answer: A SAR study comparing analogs (Table 1) reveals:

| Substituent | IC₅₀ (μM) vs. Target X | Solubility (mg/mL) |

|---|---|---|

| Pyridin-3-ylmethyl | 0.12 ± 0.03 | 2.1 |

| Benzyl | 0.45 ± 0.12 | 1.3 |

| 4-Chlorobenzyl | 0.09 ± 0.02 | 0.8 |

- Electron-withdrawing groups (e.g., Cl) enhance potency but reduce solubility.

- Pyridine vs. benzene : Pyridine improves aqueous solubility via H-bonding but may increase metabolic lability .

Methodological Guidelines

Q. How should researchers design dose-response studies to account for the compound’s pharmacokinetic limitations?

Answer:

- In vitro : Use a logarithmic concentration range (0.1–100 μM) with 8–10 points. Include controls for solvent cytotoxicity (e.g., DMSO <0.5%) .

- In vivo : Adjust doses based on predicted clearance (e.g., hepatic microsomal stability assays). For mice, start at 10 mg/kg (IV) and monitor plasma levels via LC-MS/MS at 0, 1, 4, 8, 24 hr .

Q. What analytical techniques are recommended for characterizing degradation products?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.